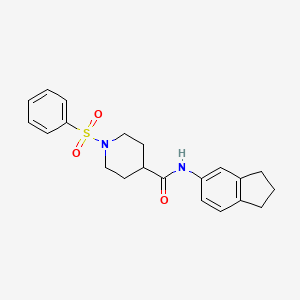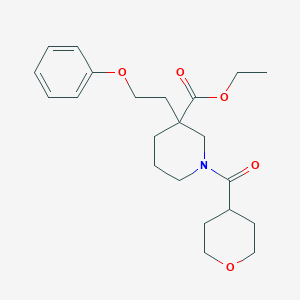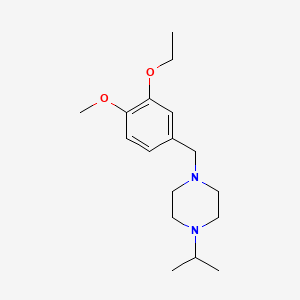![molecular formula C22H26ClNO4 B6049631 (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6049631.png)
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone, also known as CTM, is a synthetic compound that has been extensively studied for its potential therapeutic effects. CTM belongs to the class of piperidine-based compounds and has been found to exhibit a range of biological activities, including antinociceptive, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to interact with the mu-opioid receptor, which is involved in pain modulation, as well as the cannabinoid receptor, which is involved in inflammation. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to inhibit the activity of various enzymes and cytokines involved in inflammation and cancer progression.
Biochemical and Physiological Effects
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to exhibit a range of biochemical and physiological effects. In animal models of pain and inflammation, (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to reduce pain sensitivity and inflammation. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to inhibit the growth and proliferation of various cancer cell lines, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is that it has been extensively studied and characterized, with its synthesis method and chemical properties well-established. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is also relatively easy to administer to animals, either orally or intraperitoneally. However, one limitation of using (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is the development of more potent and selective (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone analogs with improved therapeutic properties. Another area of interest is the investigation of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone's potential as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone and its effects on various neurotransmitters and receptors in the central nervous system.
Synthesemethoden
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone can be synthesized using a multistep process involving the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine, followed by the addition of 3-chloroacetophenone. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic effects. In particular, it has been found to exhibit promising antinociceptive and anti-inflammatory properties. Several studies have investigated the efficacy of (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone in various animal models of pain and inflammation, including neuropathic pain, inflammatory pain, and osteoarthritis. (3-chlorophenyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone has also been found to exhibit anticancer properties, with studies showing that it can inhibit the growth and proliferation of various cancer cell lines.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-26-19-10-9-17(21(27-2)22(19)28-3)14-24-11-5-7-16(13-24)20(25)15-6-4-8-18(23)12-15/h4,6,8-10,12,16H,5,7,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXRLRMDXYQTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)
![N-(3,5-dimethylphenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6049579.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B6049584.png)
![3-(4-fluorophenyl)-5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6049586.png)
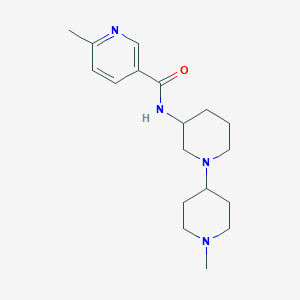
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6049593.png)
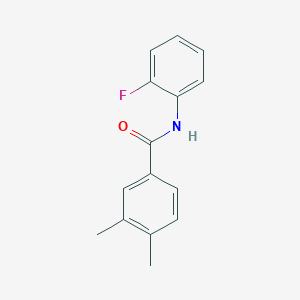
![1-[2-methoxy-4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6049610.png)
